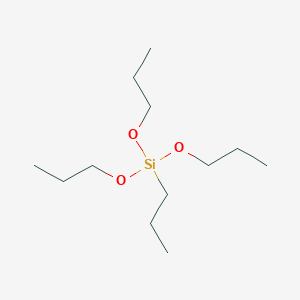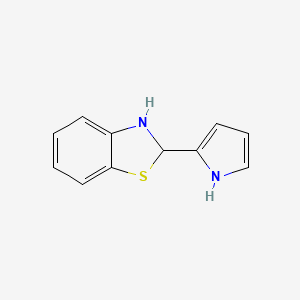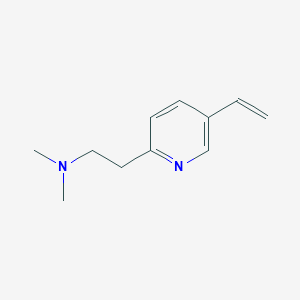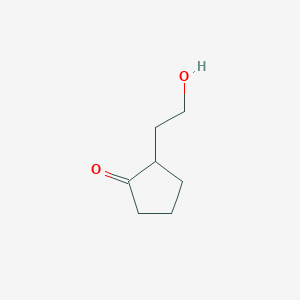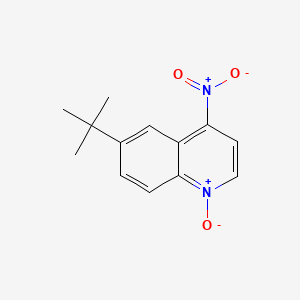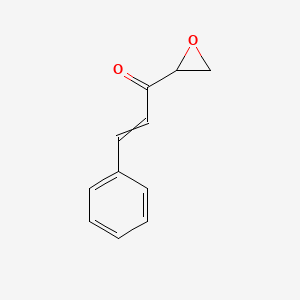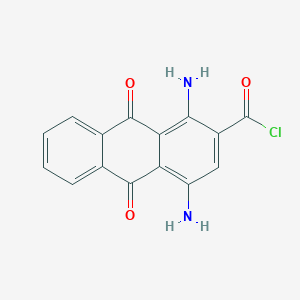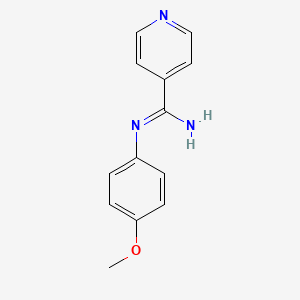![molecular formula C10H14O3S B14698635 Ethanol, 2-[(2,5-dimethoxyphenyl)thio]- CAS No. 24920-41-0](/img/structure/B14698635.png)
Ethanol, 2-[(2,5-dimethoxyphenyl)thio]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethanol, 2-[(2,5-dimethoxyphenyl)thio]- is an organic compound with the molecular formula C10H14O3S It is a derivative of ethanol where the hydrogen atom is replaced by a 2-[(2,5-dimethoxyphenyl)thio] group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethanol, 2-[(2,5-dimethoxyphenyl)thio]- typically involves the reaction of 2,5-dimethoxythiophenol with ethylene oxide under basic conditions. The reaction proceeds via nucleophilic substitution, where the thiophenol acts as a nucleophile and attacks the ethylene oxide, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of advanced catalysts and controlled reaction environments to facilitate the reaction and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
Ethanol, 2-[(2,5-dimethoxyphenyl)thio]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound back to its thiol form.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as halides, amines, or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted ethanol derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Ethanol, 2-[(2,5-dimethoxyphenyl)thio]- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Ethanol, 2-[(2,5-dimethoxyphenyl)thio]- involves its interaction with various molecular targets. The compound can act as a nucleophile, participating in substitution reactions. It can also undergo oxidation and reduction reactions, altering its chemical structure and properties. These interactions can affect biological pathways and processes, leading to its observed effects.
Comparación Con Compuestos Similares
Similar Compounds
Thiols: Compounds containing a thiol group (-SH) such as 2-mercaptoethanol.
Thioethers: Compounds containing a thioether group (-S-) such as dimethyl sulfide.
Phenyl Ethers: Compounds containing a phenyl ether group such as anisole.
Uniqueness
Ethanol, 2-[(2,5-dimethoxyphenyl)thio]- is unique due to the presence of both the ethanol and 2,5-dimethoxyphenylthio groups. This combination imparts distinct chemical properties, making it useful in various applications. Its ability to undergo multiple types of chemical reactions and its potential biological activities further distinguish it from similar compounds.
Propiedades
Número CAS |
24920-41-0 |
|---|---|
Fórmula molecular |
C10H14O3S |
Peso molecular |
214.28 g/mol |
Nombre IUPAC |
2-(2,5-dimethoxyphenyl)sulfanylethanol |
InChI |
InChI=1S/C10H14O3S/c1-12-8-3-4-9(13-2)10(7-8)14-6-5-11/h3-4,7,11H,5-6H2,1-2H3 |
Clave InChI |
HLACDQHXWSBPBJ-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C(C=C1)OC)SCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


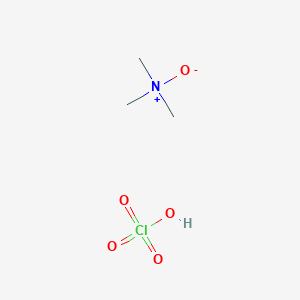
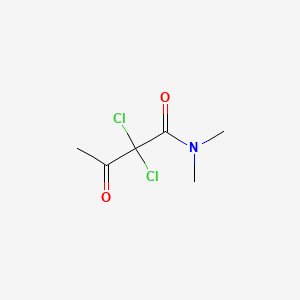
![butyl-[2-methyl-2-(3-methylbutylcarbamoyloxymethyl)pentyl]carbamic acid](/img/structure/B14698559.png)


